molecular formula C17H14Br3N3O2S B10857627 KS100

KS100

Cat. No.: B10857627
M. Wt: 564.1 g/mol
InChI Key: ITNWMLCBAZGWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KS100 is a multi-isoform aldehyde dehydrogenase (ALDH) inhibitor developed for cancer therapy, particularly targeting melanoma. Structurally, it features an isatin core with an isothiourea moiety, designed to inhibit ALDH isoforms critical in cancer cell detoxification and resistance mechanisms . Enzymatic studies demonstrate its potency, with IC50 values of 207 nM (ALDH1A1), 1,410 nM (ALDH2), and 240 nM (ALDH3A1) . This compound disrupts cellular redox balance by suppressing ALDH activity, leading to reactive oxygen species (ROS) accumulation, lipid peroxidation, and toxic aldehyde buildup, ultimately inducing apoptosis and G2/M cell cycle arrest . A nanoliposomal formulation, Nanothis compound, enhances its bioavailability and selectivity, showing a 5-fold preference for melanoma cells over normal fibroblasts in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KS100 involves the preparation of isatin derivatives bearing a nitrofuran moiety. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

KS100 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Chemical Properties of KS100

  • Molecular Formula : C17_{17}H14_{14}Br3_{3}N3_{3}O2_{2}S
  • Molecular Weight : 564.09 g/mol
  • CAS Number : 2408477-54-1

Anticancer Activity

This compound has shown promising results in various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), HT29 (colon cancer), SKOV-3 (ovarian cancer), MiaPaCa-2 (pancreatic cancer).
  • IC50 Values :
    • ALDH1A1: 334 nM
    • ALDH2: 2137 nM
    • ALDH3A1: 360 nM

These values indicate the concentration required to inhibit 50% of the enzyme activity, highlighting this compound's effectiveness as an ALDH inhibitor .

Induction of Apoptosis

In vitro studies have demonstrated that this compound can induce apoptosis in HCT116 and HT29 cells at a concentration of 5 µM over 24 hours. This effect is attributed to its ability to disrupt normal metabolic processes by inhibiting ALDH activity, leading to increased levels of toxic aldehydes within the cells .

Study on Multi-ALDH Inhibition

A comparative study evaluated this compound against newly synthesized compounds designed to inhibit ALDH isoforms. The results showed that while this compound was effective, newer compounds exhibited improved inhibitory action against ALDH1A1 and ALDH3A1. For instance, compound 3 demonstrated higher inhibition percentages compared to this compound, with values reaching up to 51.32% for ALDH1A1 inhibition .

Cytotoxicity Assessment

In a cytotoxicity assay using various cancer cell lines, this compound was used as a positive control. The study found that while this compound effectively inhibited cell proliferation, newer compounds showed enhanced efficacy with reduced toxicity towards normal cells. This suggests that modifications to the chemical structure can yield more potent and safer alternatives for therapeutic use .

Applications in Research

  • Cancer Therapeutics : Due to its selective inhibition of ALDH isoforms, this compound is being explored as a potential therapeutic agent for various cancers.
  • Drug Development : The compound serves as a reference standard in the development of new drugs targeting similar pathways.
  • Metabolic Studies : Researchers utilize this compound to study the role of ALDH in metabolic processes and its implications in cancer metabolism.

Mechanism of Action

KS100 exerts its effects by inhibiting aldehyde dehydrogenase enzymes, specifically ALDH1A1, ALDH2, and ALDH3A1. This inhibition leads to the accumulation of toxic aldehydes, increased ROS activity, and lipid peroxidation. These effects result in apoptosis and cell cycle arrest at the G2/M phase. The molecular targets and pathways involved include the ALDH enzymes and related cellular pathways that regulate oxidative stress and cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

ALDH Inhibition Efficacy

Compound 3 (KS124)

A novel isatin derivative bearing a nitrofuran moiety, Compound 3, outperforms KS100 in multi-isoform ALDH inhibition. Comparative enzymatic data reveals:

ALDH Isoform This compound Inhibition (%) Compound 3 Inhibition (%) Improvement
ALDH1A1 45.93 51.32 +11.7%
ALDH3A1 37.04 51.87 +40.0%
ALDH1A3 13.83 36.65 +165% (3x)

Source: Table 4 and Figure 3 in

The nitrofuran moiety in Compound 3 enhances binding interactions compared to this compound’s isothiourea group, particularly improving ALDH1A3 inhibition by 3-fold .

Cytotoxicity and Selectivity

In cytotoxicity assays (HCT-116, SKOV-3, MiaPaCa-2 cells):

  • Compound 3 exhibits 2x greater potency than this compound in cancer cells (IC50 = 0.5–2x lower) while being 2x less toxic to normal cell lines (HEK-293, FHC) .
  • This compound shows moderate cytotoxicity, but structural analogs like Compound 5 (dibromo-isatin) and Compound 7 are less effective, emphasizing the importance of the nitrofuran modification .

Apoptosis Induction

  • Compound 3 induces ~12.8% more apoptosis than this compound in caspase-3/7 assays and ~13% more in Annexin V/7-AAD assays (HCT-116 cells, 3 μM dose; p < 0.05) .
  • Mechanistically, both compounds trigger DNA damage (γH2AX induction), but Compound 3’s superior ALDH inhibition amplifies ROS-mediated apoptosis .

ROS Generation

  • Compound 3 produces 34.7% more ROS than this compound in HCT-116 cells (p = 0.0013) .
  • Co-treatment with antioxidant N-acetylcysteine (NAC) reduces ROS levels for both compounds, confirming ROS-driven apoptosis .

Structural and Functional Insights

  • This compound vs. Compound 3 : The nitrofuran group in Compound 3 replaces this compound’s isothiourea, improving isoform selectivity and metabolic stability .
  • Other Analogs : Compounds lacking dibromo or nitrofuran groups (e.g., Compound 6 ) show inert activity, validating structural prerequisites for ALDH inhibition .

Biological Activity

KS100 is a novel compound identified as a potent multi-isoform inhibitor of aldehyde dehydrogenases (ALDHs), which are critical enzymes involved in detoxifying aldehydes and regulating cellular oxidative stress. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to enhance reactive oxygen species (ROS) generation and induce apoptosis in malignant cells.

This compound functions primarily by inhibiting multiple ALDH isoforms, specifically ALDH1A1, ALDH2, and ALDH3A1. The inhibition of these enzymes leads to:

  • Increased ROS Generation : By reducing the detoxification capacity of cells, this compound elevates ROS levels, which can damage cellular components and trigger cell death pathways.
  • Lipid Peroxidation : Enhanced oxidative stress results in lipid peroxidation, contributing to cell membrane damage.
  • Accumulation of Toxic Aldehydes : Inhibition of ALDHs leads to the buildup of toxic aldehydes that promote apoptosis and autophagy in cancer cells.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits significant anticancer activity in various preclinical models:

  • In vitro Studies : this compound has shown IC50 values of approximately 230 nM for ALDH1A1, 1542 nM for ALDH2, and 193 nM for ALDH3A1, indicating its potency as an inhibitor (Table 1) .
  • Xenograft Models : In studies involving melanoma xenografts (UACC 903 and 1205 Lu cell lines), Nanothis compound—a nanoliposomal formulation of this compound—was able to reduce tumor growth by approximately 65% when administered at submaximal doses without significant toxicity to normal tissues .

Case Study 1: Melanoma Treatment

In a study evaluating the efficacy of this compound against melanoma:

  • Objective : To assess the impact of this compound on tumor growth in UACC 903 xenografts.
  • Methodology : Mice were treated with Nanothis compound daily for 20 days.
  • Results : A reduction in tumor volume was observed, correlating with increased apoptosis markers (cleaved-PARP) and autophagy indicators (LC3B) in treated cells compared to controls .

Case Study 2: Resistance Mechanisms

Another study investigated this compound's role in overcoming drug resistance:

  • Objective : To evaluate the effectiveness of this compound in models resistant to Vemurafenib.
  • Methodology : Resistant SM1VR models were treated with this compound.
  • Results : Significant reductions in ALDH activity were noted, suggesting potential for this compound in treating resistant melanoma cases .

Comparative Analysis of ALDH Inhibitors

The following table summarizes the IC50 values of this compound compared to other known ALDH inhibitors:

CompoundALDH1A1 IC50 (nM)ALDH2 IC50 (nM)ALDH3A1 IC50 (nM)
This compound2301542193
Compound A5002000400
Compound B1501800250

Note: Data is illustrative; actual values may vary based on specific studies.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying KS100?

  • Methodological Answer : Begin by defining the scope (e.g., synthesis, mechanistic properties, or applications). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. For example:

  • Feasibility: Ensure access to this compound synthesis protocols and characterization tools.
  • Novelty: Identify gaps via systematic literature reviews (e.g., unresolved contradictions in thermodynamic stability data).
  • Ethical alignment: Adhere to safety protocols for handling reactive intermediates.
  • Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. What are the best practices for conducting a literature review on this compound?

  • Methodological Answer :

  • Use databases like PubMed, Scopus, and IUPAC repositories for primary sources.
  • Filter studies by reproducibility: Prioritize papers with detailed experimental sections (e.g., solvent purity, reaction temperatures) .
  • Create a matrix to catalog contradictions (e.g., conflicting catalytic activity reports) and annotate methodological differences (e.g., characterization techniques like XRD vs. NMR) .

Q. How to design preliminary experiments for this compound synthesis and characterization?

  • Methodological Answer :

  • Follow ARRIVE 2.0 guidelines for experimental rigor: Document reagent sources, reaction conditions, and controls (e.g., blank reactions).
  • Use orthogonal characterization methods (e.g., HPLC for purity, mass spectrometry for molecular weight confirmation) to cross-validate results .
  • Example protocol table:
StepParameterInstrumentValidation Metric
1SynthesisReactor AYield (%)
2PurificationHPLCPurity (≥95%)

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Perform meta-analysis to identify confounding variables (e.g., buffer composition, temperature fluctuations).
  • Design controlled experiments using standardized buffers (e.g., phosphate vs. Tris) and replicate conditions from conflicting studies.
  • Apply statistical tests (e.g., ANOVA) to quantify variability and identify outliers .

Q. What advanced techniques optimize this compound’s synthesis for high-yield, scalable production in academic labs?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test multifactorial interactions (e.g., catalyst loading, solvent polarity).
  • Employ in-situ monitoring (e.g., FTIR spectroscopy) to track intermediate formation and adjust parameters dynamically.
  • Compare batch vs. flow chemistry approaches using metrics like space-time yield (kg/m³·h) .

Q. How to analyze this compound’s structure-activity relationships (SAR) using computational and experimental data?

  • Methodological Answer :

  • Combine density functional theory (DFT) calculations with empirical data (e.g., crystallography, kinetic assays).
  • Validate models via sensitivity analysis: Vary substituent groups and predict changes in binding affinity.
  • Example workflow:

Generate 3D conformers using Gaussian 16.

Cross-reference with experimental IC50 values from enzyme inhibition assays.

Identify key functional groups via regression analysis .

Q. Data Reporting and Validation

Q. What statistical methods are recommended for handling variability in this compound’s bioactivity assays?

  • Methodological Answer :

  • Use Grubbs’ test to detect outliers in dose-response curves.
  • Apply Bland-Altman plots to assess agreement between replicate experiments.
  • Report confidence intervals (95% CI) for IC50 values instead of single-point estimates .

Q. How to ensure reproducibility of this compound-related studies across labs?

  • Methodological Answer :

  • Share raw datasets and code (e.g., Python scripts for kinetic modeling) via repositories like Zenodo.
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.
  • Include step-by-step video protocols for complex techniques (e.g., handling air-sensitive intermediates) .

Q. Ethical and Interdisciplinary Considerations

Q. What ethical guidelines apply to interdisciplinary studies involving this compound (e.g., environmental toxicology)?

  • Methodological Answer :

  • Conduct life-cycle assessments (LCA) to evaluate environmental impact during disposal.
  • Collaborate with ethicists to address dual-use concerns (e.g., unintended applications in hazardous materials) .

Q. How to integrate this compound research with adjacent fields (e.g., materials science or pharmacology)?

  • Methodological Answer :
  • Use comparative frameworks to align methodologies (e.g., compare this compound’s catalytic mechanisms with industrial catalysts).
  • Host cross-disciplinary workshops to standardize terminology and data formats (e.g., unified units for surface area measurements) .

Properties

Molecular Formula

C17H14Br3N3O2S

Molecular Weight

564.1 g/mol

IUPAC Name

[4-[(5,7-dibromo-2,3-dioxoindol-1-yl)methyl]phenyl]methyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C17H13Br2N3O2S.BrH/c18-11-5-12-14(13(19)6-11)22(16(24)15(12)23)7-9-1-3-10(4-2-9)8-25-17(20)21;/h1-6H,7-8H2,(H3,20,21);1H

InChI Key

ITNWMLCBAZGWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O)CSC(=N)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.